1,3-Bis(10-phenylanthracen-9-yl)benzene
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Overview
Description
1,3-Bis(10-phenylanthracen-9-yl)benzene is a compound that has garnered significant interest in the field of materials chemistry. This compound consists of a central benzene ring substituted with two 10-phenylanthracen-9-yl groups at the 1 and 3 positions. The unique structure of this compound makes it a valuable candidate for various applications, particularly in the realm of photophysical and photochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(10-phenylanthracen-9-yl)benzene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 1,3-dibromobenzene and 10-phenylanthracene-9-boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(10-phenylanthracen-9-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield hydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the phenyl rings of the anthracene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Nitro or halogenated anthracene derivatives.
Scientific Research Applications
1,3-Bis(10-phenylanthracen-9-yl)benzene has several scientific research applications:
Photophysical Studies: The compound is used in studies related to triplet-triplet annihilation photon upconversion, which is a process that converts low-energy photons into high-energy photons.
Materials Chemistry: It is employed in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique luminescent properties.
Photodynamic Therapy: The compound’s ability to generate singlet oxygen makes it a potential candidate for photodynamic therapy in medical applications.
Mechanism of Action
The mechanism of action of 1,3-Bis(10-phenylanthracen-9-yl)benzene primarily involves its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo intersystem crossing to form a triplet state, which can participate in triplet-triplet annihilation processes. The compound’s ability to undergo efficient energy transfer processes makes it valuable in applications like photon upconversion and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(10-phenylanthracen-9-yl)benzene
- 1,4-Bis(10-phenylanthracen-9-yl)benzene
- 10,10’-Diphenyl-9,9’-bianthracene
Uniqueness
1,3-Bis(10-phenylanthracen-9-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its photophysical properties. Compared to its isomers, such as 1,2-Bis(10-phenylanthracen-9-yl)benzene and 1,4-Bis(10-phenylanthracen-9-yl)benzene, the 1,3-substitution pattern results in different electronic interactions and energy transfer efficiencies. This makes it particularly suitable for applications requiring precise control over photophysical behavior.
Properties
Molecular Formula |
C46H30 |
---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
9-phenyl-10-[3-(10-phenylanthracen-9-yl)phenyl]anthracene |
InChI |
InChI=1S/C46H30/c1-3-16-31(17-4-1)43-35-22-7-11-26-39(35)45(40-27-12-8-23-36(40)43)33-20-15-21-34(30-33)46-41-28-13-9-24-37(41)44(32-18-5-2-6-19-32)38-25-10-14-29-42(38)46/h1-30H |
InChI Key |
QGCLEBUWPRQZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC(=CC=C5)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9 |
Origin of Product |
United States |
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